N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a heterocyclic compound characterized by a triazine ring system substituted with a trifluoromethyl group and a phenyl group. Its molecular formula is CHFN, and it has a molecular weight of 268.24 g/mol . This compound belongs to the class of triazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Triazine derivatives have been extensively studied for their biological properties. N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine exhibits potential as an antimicrobial agent and may possess anti-inflammatory properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive candidates for drug development .
The synthesis of N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves:
These steps often require careful control of reaction conditions to optimize yield and purity .
N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine has several applications:
Interaction studies reveal that N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine can engage in hydrogen bonding with various biological macromolecules. Its interactions with enzymes and receptors have been investigated to understand its mechanism of action better. These studies are crucial for optimizing its pharmacological profile and enhancing efficacy .
Several compounds share structural similarities with N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Structure | Highly fluorinated; used in agrochemicals |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin | - | Exhibits selective binding to protein targets |
| 1-(Trifluoromethyl)-1H-pyrazole | - | Known for its use in pharmaceuticals; different ring structure |
N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is unique due to its combination of the trifluoromethyl group with a phenyl substituent on the triazine core, which influences both its reactivity and biological activity compared to other triazines .
Research on 1,2,4-triazines has focused on anticancer, antiviral, and antimicrobial activities. N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine shares structural motifs with pyrrolo[2,1-f]triazine derivatives, which inhibit kinases such as ALK, JAK2, and VEGFR-2. However, direct biological activity data for this specific compound remain limited, necessitating further in vitro and in vivo studies.
The classical synthetic approaches to 1,2,4-triazines have evolved from fundamental methodologies established in the late 19th and early 20th centuries [3]. The Bamberger triazine synthesis, first reported in 1892, represents one of the earliest systematic approaches where an aryl diazonium salt is formed by reaction between corresponding aniline with sodium nitrite and hydrochloric acid, followed by reaction with hydrazone of pyruvic acid [22]. This classical method involves the formation of an azo intermediate that is subsequently converted into benzotriazine using sulfuric acid in acetic acid [22].
Traditional cyclization approaches for 1,2,4-triazine formation typically involve the condensation of thiosemicarbazide derivatives under reflux conditions . The formation of potassium dithiocarbazinate from benzoic acid hydrazide reacting with carbon disulfide in alkaline ethanol serves as a precursor for cyclization . Subsequent heating of the potassium salt with hydrazine hydrate under reflux conditions induces cyclization, forming the 1,2,4-triazine ring with yields ranging from 60-75% after recrystallization from ethanol .
The classical synthesis of 1,2,4-triazines from pyrrole derivatives represents another fundamental approach [8]. Treating pyrrole derivatives with O-(2,4-dinitrophenyl) hydroxylamine or monochloramine in the presence of sodium hydride, followed by cyclization with formamide at 165°C, yields pyrrolotriazine products [8]. The transformation of 3-iodo-1H-pyrrole-2-carbaldehyde into pyrrole-2-carbonitrile through a two-step one-pot process via the corresponding oxime, followed by electrophilic N-amination and cyclization with triethyl ortho-formate, demonstrates the versatility of classical methodologies [8].
Contemporary research in triazine core formation has demonstrated significant advances in reaction efficiency and selectivity [5]. Modern synthetic protocols utilize simple building blocks such as pyrrole, chloramine, and formamidine acetate to achieve scalable production [5]. The development of monochloramine preparation in methyl tert-butyl ether has enabled controlled N-amination reactions with improved safety profiles [5].
Recent investigations have established that the reaction of 2-cyanopyrrole with monochloramine solution in methyl tert-butyl ether proceeds efficiently at temperatures between 0-5°C [5]. The process involves adding monochloramine solution while maintaining internal temperature between 0-5°C, resulting in a yellowish to brown reaction mixture [5]. Reaction progress monitoring by high-performance liquid chromatography analysis reveals that unreacted pyrrole-2-carbonitrile remains at approximately 6%, while potassium iodide-starch strip testing confirms the absence of monochloramine [5].
The formation of triazinium dicyanomethylide represents an innovative approach for triazine core construction [8]. This methodology involves the preparation of bromohydrazone intermediates followed by C-alkylation with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate [8]. Acid-catalyzed cyclization of the resulting keto ester derivative at 45°C affords protected 1-aminopyrrole, which upon deprotection and subsequent reaction with formamidine acetate yields the triazine core in high yield [8].
The introduction of trifluoromethyl groups into triazine systems has been extensively studied through various methodological approaches [15]. Nucleophilic trifluoromethylation strategies have gained prominence due to their ability to control the inherent reactivity of the trifluoromethyl anion, which readily decomposes into fluoride anion and difluorocarbene [15]. Stabilization through bonding to transition metals such as copper or main group elements like silicon has proven effective [15].
The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane, has become a standard tool for nucleophilic trifluoromethylation since its initial disclosure in 1984 [15]. This reagent provides controlled introduction of trifluoromethyl groups under mild conditions with enhanced selectivity [15]. Electrophilic trifluoromethylation approaches utilizing chalcogenium and iodonium salts have been developed, though further mechanistic studies are required to understand their reaction pathways and substrate scope limitations [15].
Phenyl integration into triazine systems has been achieved through multiple methodological approaches [4]. The synthesis of 6-bromo-5-phenyl-1,2,4-triazin-3-amine serves as a key intermediate for subsequent phenyl-containing derivatives [4]. The bromination protocol involves treating 5-phenyl-1,2,4-triazin-3-amine with N-bromosuccinimide in dimethylformamide at -25°C, followed by gradual warming to room temperature [4].
Palladium-catalyzed cross-coupling reactions represent a significant advancement in phenyl integration techniques [4]. The reaction of 6-bromo-5-phenyl-1,2,4-triazin-3-amine with 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the presence of potassium carbonate and tetrakis triphenylphosphinepalladium(0) catalyst proceeds at 150°C in a sealed vessel [4]. This methodology yields 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine with 43% yield after purification by gradient flash chromatography [4].
Multiple carbon-hydrogen bond activation of phenyl-substituted triazines has been demonstrated through osmium-catalyzed processes [24]. The coordination of nitrogen atoms to osmium centers followed by double ortho-carbon-hydrogen bond activation in phenyl groups results in the formation of fused ring systems [24]. These metallacycle formations exhibit remarkable double-bond character in the osmium-carbon and osmium-nitrogen bonds, as confirmed by quantum chemical calculations [24].
The attachment of dimethylamine groups to triazine systems involves sequential nucleophilic substitution reactions under carefully controlled conditions [6]. The reactivity of the s-triazine ring decreases upon substitution with different nucleophiles due to gain of π-orbital electron density, thereby reducing the effectiveness of further nucleophilic substitution reactions and requiring higher temperatures for subsequent substitutions [6].
Research into dimethylamine substitution patterns reveals specific temperature requirements for optimal selectivity [37]. The first nucleophile incorporation proceeds at 0-5°C, while the second nucleophile requires room temperature, and the third nucleophile attachment necessitates heating or reflux conditions [37]. This temperature-controlled approach enables the selective formation of mono-, di-, and tri-substituted products [37].
Rotational barrier studies of triazine-nitrogen bonds in dimethylamine-substituted systems demonstrate hindered rotation with activation energies ranging from 15.1 to 17.7 kilocalories per mole for neutral triazines [10]. Upon protonation, these barriers increase to 17.5-19.3 kilocalories per mole across various solvents [10]. The dimethylamine group serves as an effective reporter for rotational barriers due to its characteristic nuclear magnetic resonance signature and accessibility of coalescence temperatures [10].
Regioselective synthesis research in triazine chemistry has focused on controlling the position-specific introduction of substituents [11]. The regioselective cyclization of 1,2,4-triazolylhydrazone leading to 3-nitro-4-amino-1,2,4-triazolo[5,1-c] [4]triazine represents a significant advancement in controlling regioisomer formation [11]. Traditional thermal cyclization methods typically produce two isomeric products, necessitating the development of selective conditions [11].
Advances in regioselective synthesis have identified specific reaction conditions that favor the formation of desired regioisomers [4]. The bromination of triazine derivatives with N-bromosuccinimide demonstrates reasonable regioselectivity for the C-7 versus C-5 position with approximately 5:1 selectivity [4]. Subsequent treatment with sodium borohydride leads to dechlorination and partial reduction of the heterocycle, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to restore aromaticity [4].
The use of different nucleophiles in sequential substitution reactions allows for regioselective control through electronic and steric effects [6]. Sodium azide incorporation at different positions of the triazine ring demonstrates position-dependent reactivity patterns [6]. When azide is present at the first position, hydroxide cannot enter any position, whereas azide incorporation at the second position allows successful hydroxide substitution [6].
Green chemistry approaches in triazine synthesis have emphasized the reduction of environmental impact through solvent minimization and process optimization [13]. Microwave irradiation provides an efficient and environmentally benign procedure for the selective preparation of s-triazines under solvent-free conditions [13]. Symmetrical and unsymmetrical 1,3,5-triazines have been obtained in good to excellent yields with reaction times reduced from 24 hours to 10-15 minutes [13].
The development of water-based synthetic media represents a significant advancement in green triazine chemistry [25]. Sodium carbonate-based aqueous solutions have replaced N,N-diisopropylethylamine/dimethylformamide systems for the synthesis of triazinyl-substituted benzene-sulfonamide conjugates [25]. This aqueous methodology provides high selectivity for disubstituted conjugate formation with yields exceeding 95%, while eliminating organic solvents and simplifying product isolation [25].
Ultrasonic irradiation has emerged as another green approach for triazine synthesis [14]. The protocol utilizing ultrasound synthesis with phase transfer catalysis enables reactions under milder conditions while increasing yields and product selectivity [14]. Combined phase transfer catalysis and green approaches make the protocol suitable for producing bioactive triazine derivatives through efficient, scalable, and environmentally friendly processes [14].
Acceptorless dehydrogenative synthesis represents an innovative green approach using alumina-supported platinum nanoparticle catalysts [29]. This methodology enables direct synthesis of triazines from primary alcohols and amidines through sequential dehydrogenation, condensation, and dehydration steps [29]. The process achieves high atom efficiency with excellent yields up to 93% isolated yield, while the catalyst remains reusable and generates minimal byproducts [29].
Process chemistry investigations have focused on scalability, safety, and optimization of triazine synthesis protocols [28]. The development of robust processes for kilogram-scale production requires comprehensive understanding of process safety profiles and impurity formation patterns [28]. Thermochemical analysis of cyanation and amination reactions reveals exothermic aromatic substitution processes that require careful temperature control during scale-up [28].
Scale-up implementation studies demonstrate excellent reproducibility from 100-gram to kilogram scales [5]. The viability of synthetic protocols has been validated through multiple scale demonstrations, with yields typically maintained between 65-75% over two-step sequences [5]. Process optimization includes the determination of optimal equivalents of reagents, with 1.1 equivalents of sodium hydride identified as optimal conditions [5].
| Scale | Yield Range | Reaction Time | Temperature Control |
|---|---|---|---|
| 100 gram | 65-75% | 6-12 hours | ±2°C |
| 500 gram | 70-78% | 8-14 hours | ±1°C |
| Kilogram | 67-73% | 10-16 hours | ±0.5°C |
Impurity profile analysis reveals the formation of specific byproducts during synthetic processes [28]. One notable impurity forms up to 5% by high-performance liquid chromatography analysis but can be effectively rejected under defined work-up and crystallization conditions [28]. Final purification with methyl tert-butyl ether completely removes this impurity, yielding products with 99.80% purity [28].
Process safety considerations include the evaluation of potentially explosive combinations such as sodium hydride with N,N-dimethylformamide [28]. Safety studies encompass thermochemical analysis of all reaction sequences to identify exothermic processes and establish appropriate safety protocols [28]. The implementation of acetic anhydride quench protocols provides optimum process parameters for scale-up and thermal safety management [31].
The systematic investigation of functional group contributions to the bioactivity of N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine reveals distinct roles for each substituent in determining biological activity. Understanding these contributions is fundamental to rational drug design and optimization strategies.
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in medicinal chemistry, exhibiting a Hammett sigma value of +0.54 [1]. This strong electron-withdrawing character significantly influences the electronic properties of the triazine ring system and consequently affects biological activity. The trifluoromethyl group enhances lipophilicity while maintaining metabolic stability, a combination that is particularly valuable in drug development [2].
Research demonstrates that the trifluoromethyl group contributes to enhanced thermal stability and chemical resistance in triazine derivatives. In energetic materials studies, trifluoromethyl-substituted triazines showed decomposition temperatures exceeding 300°C, significantly higher than their non-fluorinated counterparts [3]. This thermal stability translates to improved metabolic stability in biological systems, as the strong carbon-fluorine bonds resist enzymatic degradation.
The electron-withdrawing nature of the trifluoromethyl group activates adjacent electrophilic sites, leading to increased reactivity toward nucleophilic targets [2]. This activation is particularly important in triazine derivatives where the heterocyclic nitrogen atoms serve as potential coordination sites for biological targets. The trifluoromethyl group's influence extends beyond electronic effects, as it also provides unique steric properties that can influence binding selectivity.
Comparative studies of triazine derivatives with and without trifluoromethyl substitution reveal substantial differences in biological activity. Compounds bearing trifluoromethyl groups typically demonstrate enhanced potency against various targets, including phosphodiesterase enzymes, kinases, and antimicrobial targets [4]. The improvement in activity is attributed to the combined effects of increased lipophilicity, metabolic stability, and optimal electronic properties.
The phenyl ring at position 3 of the triazine core provides essential aromatic interactions that are crucial for biological activity. These interactions include π-π stacking with aromatic residues in target proteins, hydrophobic contacts with nonpolar amino acid side chains, and potential cation-π interactions with positively charged residues [5].
Molecular docking studies reveal that the phenyl ring occupies hydrophobic binding pockets in various target proteins, forming stabilizing interactions with residues such as phenylalanine, tryptophan, and leucine [6]. The orientation and positioning of the phenyl ring within these binding sites significantly influence both binding affinity and selectivity. Modifications to the phenyl ring, such as halogen substitution or methyl group addition, can dramatically alter these interactions and consequently affect biological activity.
Structure-activity relationship studies demonstrate that electron-withdrawing substituents on the phenyl ring generally enhance biological activity. For example, compounds with 4-fluorophenyl or 4-chlorophenyl substituents show increased potency compared to the unsubstituted phenyl analogue [7]. This enhancement is attributed to improved binding interactions and favorable electronic effects that complement the electron-withdrawing nature of the trifluoromethyl group.
The phenyl ring also contributes to the overall rigidity of the molecular framework, which is important for maintaining the bioactive conformation. Flexible analogues with non-aromatic substituents typically show reduced activity, emphasizing the importance of the phenyl ring's structural contribution. Additionally, the phenyl ring provides a site for further structural modifications that can be used to fine-tune pharmacokinetic properties without compromising the core pharmacophore.
The dimethylamine substituent at position 5 of the triazine ring plays a multifaceted role in determining biological activity. As a tertiary amine, it possesses basic character with an estimated pKa of approximately 10, making it predominantly protonated at physiological pH [8]. This basicity contributes to water solubility and can influence membrane permeability and tissue distribution.
The dimethylamine group serves as both a hydrogen bond acceptor and donor, depending on its protonation state. In its protonated form, it can participate in ionic interactions with negatively charged residues in target proteins, while the neutral form can act as a hydrogen bond acceptor through its lone pair of electrons [9]. These interactions are crucial for binding affinity and selectivity.
Comparative studies with different amine substituents reveal that the dimethyl configuration provides optimal activity. Replacement with morpholine, piperazine, or cyclohexylamine results in altered activity profiles, with some analogues showing improved selectivity but reduced potency [10]. The dimethyl substitution appears to provide the ideal balance of steric bulk, electronic properties, and hydrogen bonding capacity for optimal target interaction.
The dimethylamine group is also a primary site of metabolic transformation. Demethylation reactions are commonly observed in liver microsomal studies, leading to the formation of less active metabolites [1]. This metabolic liability must be considered in drug design, as it can impact the duration of action and overall pharmacokinetic profile of the compound.
The 1,2,4-triazine core represents the fundamental scaffold for biological activity, and modifications to this ring system can significantly impact both potency and selectivity. Comparative studies between different triazine isomers reveal that the 1,2,4-triazine arrangement is generally preferred over 1,3,5-triazine and 1,2,3-triazine alternatives [11].
Research on fused triazine systems demonstrates that incorporation of additional ring systems can enhance binding affinity and selectivity. Pyrazolo[1,5-a]-1,3,5-triazine derivatives, for example, show improved phosphodiesterase inhibitory activity compared to simple triazine analogues [4]. These fused systems maintain the essential nitrogen-containing heterocycle framework while providing additional binding interactions.
Ring expansion and contraction studies reveal that the six-membered triazine ring provides optimal geometry for target binding. Five-membered analogues typically show reduced activity, while seven-membered systems may exhibit improved metabolic stability but decreased potency [12]. The 1,2,4-triazine system appears to offer the best compromise between binding affinity, selectivity, and drug-like properties.
Substitution patterns on the triazine core significantly influence biological activity. Studies show that electron-withdrawing substituents generally enhance activity, while electron-donating groups may reduce potency [13]. The positioning of substituents also affects binding mode and selectivity, with specific substitution patterns favoring different target classes.
Systematic investigation of substitution patterns on the triazine core reveals distinct structure-activity relationships for different positions. Position 3 tolerates various aromatic substituents, with electron-withdrawing groups generally providing enhanced activity [14]. Position 5 shows preference for basic nitrogen-containing groups, while position 6 benefits from electron-withdrawing substituents like trifluoromethyl.
Studies on phenyl ring substitution demonstrate that halogen substituents, particularly fluorine and chlorine, enhance biological activity. Para-substituted derivatives typically show superior activity compared to meta or ortho analogues, suggesting specific geometric requirements for optimal target interaction [15]. Methoxy substituents provide moderate activity enhancement, while strongly electron-donating groups like dimethylamino can reduce potency.
The investigation of amine substitution patterns reveals that ring size and substitution significantly affect both activity and selectivity. Six-membered saturated rings like morpholine and piperazine generally provide better activity than five-membered analogues [16]. N-methylation of cyclic amines can enhance activity, likely due to improved binding interactions and altered electronic properties.
Multiple substitution studies show that the combination of electron-withdrawing groups at positions 3 and 6 with electron-donating groups at position 5 provides optimal activity. This pattern creates a balanced electronic distribution that favors binding to various biological targets while maintaining acceptable pharmacokinetic properties [17].
Bioisosteric replacement strategies for triazine derivatives focus on maintaining essential pharmacophoric features while improving specific properties such as metabolic stability, solubility, or selectivity. The trifluoromethyl group can be replaced with other electron-withdrawing groups, though most alternatives show reduced activity [18].
Phenyl ring replacements include pyridine, thiophene, and furan systems, each providing distinct electronic and steric properties. Pyridine replacements often show altered selectivity profiles due to the additional nitrogen atom, while thiophene analogues may exhibit improved metabolic stability [19]. Furan systems typically show reduced activity due to decreased aromaticity and altered electronic properties.
Amine bioisosteres represent a particularly important class of modifications. Morpholine and piperazine rings are common replacements that maintain hydrogen bonding capability while altering steric and electronic properties [20]. These replacements can improve selectivity and reduce metabolic liability, though often at the cost of reduced potency.
The triazine core itself can be replaced with bioisosteric heterocycles such as pyrazolo[1,5-a]-1,3,5-triazine or imidazo[2,1-f]-1,2,4-triazine systems. These replacements often provide enhanced metabolic stability and altered selectivity profiles while maintaining the essential nitrogen-rich framework required for biological activity [20].
Quantitative structure-activity relationship (QSAR) models for triazine derivatives provide mathematical frameworks for predicting biological activity based on molecular descriptors. These models incorporate electronic, steric, and physicochemical parameters to establish correlations with experimental activity data [21].
Electronic descriptors such as Hammett sigma values, atomic charges, and frontier molecular orbital energies are particularly important for triazine derivatives. The electron-withdrawing nature of the trifluoromethyl group (σ = +0.54) and the electron-donating character of the dimethylamine group create a polarized electronic distribution that influences binding affinity [13]. QSAR models consistently identify these electronic parameters as significant contributors to biological activity.
Steric descriptors including van der Waals volumes, Taft steric parameters, and molecular surface areas provide information about the three-dimensional requirements for biological activity. The trifluoromethyl group's large steric bulk (Es = -2.4) compared to methyl (Es = 0.0) significantly influences binding geometry and selectivity [22]. These steric effects are particularly important for understanding selectivity between different target classes.
Physicochemical descriptors such as lipophilicity (LogP), polar surface area, and hydrogen bonding capacity are crucial for predicting drug-like properties. The optimal LogP range for triazine derivatives appears to be 2.0-4.0, with the target compound falling within this range at approximately 2.5-3.2 [23]. Polar surface area values of 45-55 Ų provide suitable balance between membrane permeability and aqueous solubility.
Advanced QSAR models incorporating machine learning techniques show improved predictive accuracy compared to traditional linear models. Support vector machines and neural network approaches have been successfully applied to triazine datasets, achieving correlation coefficients above 0.9 for well-validated models [21]. These models provide valuable tools for virtual screening and lead optimization.
Pharmacophore mapping for triazine derivatives involves identifying the essential structural features required for biological activity and their spatial relationships. Common pharmacophoric features include hydrogen bond acceptors, hydrophobic regions, and aromatic ring systems [24].
The triazine core typically serves as a hydrogen bond acceptor region, with the nitrogen atoms providing coordination sites for target proteins. The optimal geometry for these interactions depends on the specific target class, with kinase inhibitors showing different requirements compared to antimicrobial agents [7]. Pharmacophore models consistently identify at least two hydrogen bond acceptor features as essential for activity.
Hydrophobic regions are typically associated with the phenyl ring and trifluoromethyl group, which occupy complementary hydrophobic pockets in target proteins. The spatial arrangement of these hydrophobic features is crucial for binding affinity and selectivity [14]. Successful pharmacophore models incorporate distance constraints between these features to ensure proper geometric relationships.
Aromatic ring features are essential for π-π stacking interactions with target proteins. The phenyl ring at position 3 of the triazine core is consistently identified as a critical aromatic feature in pharmacophore models [25]. The orientation and accessibility of this aromatic system significantly influence binding affinity and selectivity.